molecular formula C15H24N2O4 B12450583 (1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B12450583
M. Wt: 296.36 g/mol
InChI Key: JFCXSGMCMKCTIL-NWDGAFQWSA-N
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Description

(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions.

    Introduction of the carbonyl groups: This step involves the addition of carbonyl groups to the cyclohexane ring, often through oxidation reactions.

    Attachment of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.

    Final assembly: The final step involves the coupling of the cyclohexane ring with the hydrazinecarbonyl group under specific reaction conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups may be further oxidized to carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazinecarbonyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.

Biology

    Biochemical studies: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Material science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

Uniqueness

(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the combination of its cyclohexane ring and multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

(1R,2S)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m0/s1

InChI Key

JFCXSGMCMKCTIL-NWDGAFQWSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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